molecular formula C13H18Cl2N2O2S B13379899 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B13379899
M. Wt: 337.3 g/mol
InChI Key: ADJBGIAVONTZFW-UHFFFAOYSA-N
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Description

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichloro-3-methylphenylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with biological receptors, affecting various signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dichlorophenyl)sulfonyl]-4-methylpiperazine
  • 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]piperidine
  • 1-[(2,4-Dichlorophenyl)sulfonyl]-4-ethylpiperidine

Uniqueness

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine is unique due to the presence of both the 2,4-dichloro-3-methylphenylsulfonyl group and the ethyl group on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18Cl2N2O2S

Molecular Weight

337.3 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C13H18Cl2N2O2S/c1-3-16-6-8-17(9-7-16)20(18,19)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9H2,1-2H3

InChI Key

ADJBGIAVONTZFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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